molecular formula C3H4N2 B569392 1H-Pyrazole-3,4,5-d3 CAS No. 51038-79-0

1H-Pyrazole-3,4,5-d3

Cat. No.: B569392
CAS No.: 51038-79-0
M. Wt: 71.097
InChI Key: WTKZEGDFNFYCGP-CBYSEHNBSA-N
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Description

Significance of Deuterated Heterocycles in Contemporary Chemical Sciences

Deuterated heterocycles are compounds in which one or more hydrogen atoms within a heterocyclic ring system have been replaced by their heavier isotope, deuterium (B1214612). This subtle atomic substitution can have profound effects on the molecule's properties due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage. In the context of drug metabolism, many metabolic processes, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism at that position can be significantly reduced. nih.gov

This "metabolic switching" approach can lead to several advantageous outcomes in drug development, including:

Improved Pharmacokinetic Profiles: Slower metabolism can result in a longer drug half-life, reduced dosing frequency, and more consistent drug exposure.

Enhanced Safety: By blocking the formation of potentially reactive or toxic metabolites, deuteration can lead to a better safety profile.

Increased Efficacy: Higher and more sustained plasma concentrations of the active drug can lead to improved therapeutic effects.

The use of deuterated compounds is not limited to pharmaceuticals. They are also invaluable tools in mechanistic studies of chemical reactions, as probes in nuclear magnetic resonance (NMR) spectroscopy, and as internal standards in mass spectrometry-based quantitative analysis.

Overview of 1H-Pyrazole and its Derivatives in Academic Inquiry

1H-Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The pyrazole (B372694) nucleus is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. nih.gov A vast number of pyrazole derivatives have been synthesized and investigated, revealing a broad spectrum of pharmacological activities. mdpi.comglobalresearchonline.net

The versatility of the pyrazole ring is attributed to its unique physicochemical properties. It can act as both a hydrogen bond donor and acceptor, and its aromatic nature allows for various substitution patterns, enabling fine-tuning of its biological activity and pharmacokinetic properties. nih.gov The pyrazole moiety is found in a diverse range of therapeutic agents, demonstrating its wide-ranging applicability in drug design.

Table 1: Examples of Pharmacological Activities of Pyrazole Derivatives

Pharmacological ActivityReference
Anti-inflammatory globalresearchonline.net
Antimicrobial mdpi.com
Antitumor nih.gov
Analgesic globalresearchonline.net
Antidepressant mdpi.com
Antidiabetic globalresearchonline.net

The widespread use and proven therapeutic value of the pyrazole core make it a critical area of ongoing research and development in the pharmaceutical industry.

Rationale for Site-Specific Deuteration in 1H-Pyrazole-3,4,5-d3

The rationale for the synthesis and investigation of this compound stems directly from an understanding of the metabolic pathways of pyrazole-containing compounds. Research has shown that the pyrazole ring itself is susceptible to metabolic oxidation. Specifically, studies have identified that the C-4 position of the pyrazole ring is a primary site of metabolism, leading to the formation of 4-hydroxypyrazole. This oxidation is mediated by the cytochrome P-450 enzyme system. nih.gov

By replacing the hydrogen atom at the C-4 position with a deuterium atom, the rate of this metabolic hydroxylation can be significantly slowed due to the kinetic isotope effect. Furthermore, while the C-4 position is a known major metabolic site, other positions on the ring, such as C-3 and C-5, could also be susceptible to minor metabolic transformations. Therefore, the complete deuteration of the carbon-bound hydrogen atoms on the pyrazole ring, as in this compound, offers a robust strategy to block the primary metabolic pathways and prevent potential alternative metabolic attacks on the ring.

Table 2: Properties of this compound

PropertyValue
Chemical FormulaC₃HD₃N₂
Molecular Weight71.10 g/mol
CAS Number51038-79-0

The use of this compound in drug discovery and development represents a targeted and rational approach to overcoming the challenges of drug metabolism, a critical aspect of creating safer and more effective medicines.

Properties

CAS No.

51038-79-0

Molecular Formula

C3H4N2

Molecular Weight

71.097

IUPAC Name

3,4,5-trideuterio-1H-pyrazole

InChI

InChI=1S/C3H4N2/c1-2-4-5-3-1/h1-3H,(H,4,5)/i1D,2D,3D

InChI Key

WTKZEGDFNFYCGP-CBYSEHNBSA-N

SMILES

C1=CNN=C1

Synonyms

3,4,5-Trideuteropyrazole;  Pyrazole-3,4,5-d3

Origin of Product

United States

Advanced Synthetic Methodologies for 1h Pyrazole 3,4,5 D3 and Analogous Deuterated Pyrazoles

Regioselective Synthesis of Deuterated Pyrazole (B372694) Derivatives

Process Improvement and Tracking of Isotopologues in Deuterated Pyrazole Synthesis

The precise synthesis of deuterated compounds, such as 1H-Pyrazole-3,4,5-d3, necessitates robust methods for both achieving high isotopic enrichment and accurately tracking the distribution of various isotopologues throughout the synthetic process. Challenges arise from the potential for incomplete deuteration, over-deuteration, or mis-labeling at undesired positions, which can compromise the integrity and utility of the final product. Ensuring the quality of intermediates and active pharmaceutical ingredients (APIs) requires sophisticated analytical techniques to monitor isotopic purity figshare.comacs.org.

Process improvements often involve optimizing reaction conditions to maximize the incorporation of deuterium (B1214612) at the desired positions while minimizing side reactions that could lead to isotopic impurities. This can include careful control of reaction temperature, solvent choice, and reagent stoichiometry. For instance, the use of deuterated solvents or reagents, such as D2O or deuterated acetylene (B1199291), can be integral to achieving specific labeling patterns acs.orgacs.orgdntb.gov.ua. The discovery of an "over-deuterated isotopologue" can spur the development of mitigation strategies, underscoring the need for diligent process monitoring figshare.com.

Tracking isotopologues is paramount for quality control. Analytical techniques play a critical role in verifying the position and extent of deuterium incorporation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 2H, and 13C NMR, is indispensable for confirming the positional integrity of deuterium atoms and quantifying isotopic enrichment. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-ESI-HR-MS), provides precise mass measurements, allowing for the differentiation and quantification of various isotopologues (e.g., d0, d1, d2, d3, d4) based on their mass differences researchgate.netrsc.org. These methods are essential for identifying specific isotopologues like this compound and any potential under- or over-deuterated impurities, thereby ensuring the quality and reliability of the synthesized material figshare.comacs.orgrsc.org.

Table 1: Analytical Techniques for Isotopologue Tracking in Deuterated Pyrazole Synthesis

TechniquePrincipleInformation ProvidedRelevance to this compound
NMR Spectroscopy (1H, 2H, 13C)Detects nuclei based on their magnetic properties and chemical environments.Positional integrity of deuterium, isotopic enrichment (relative abundance of isotopologues), identification of over/under-deuterated species.Crucial for confirming the specific 3,4,5-d3 labeling pattern and quantifying the extent of deuterium incorporation at these positions.
High-Resolution Mass Spectrometry (HRMS)Measures the precise mass-to-charge ratio of molecules.Distinguishes isotopologues by mass differences; quantifies the abundance of various isotopologues (e.g., d0, d1, d2, d3, d4).Essential for determining the overall isotopic purity and identifying specific isotopologues, including this compound and potential impurities, thereby assessing the success of the deuteration process.
LC-ESI-HR-MSCombines liquid chromatography for separation with HRMS for mass analysis.Separates components before mass analysis, enabling quantification of isotopologues in complex mixtures or after purification steps.Useful for assessing the purity of intermediate or final products, identifying minor isotopologue impurities, and monitoring the effectiveness of purification strategies.

Development of Novel Synthetic Pathways for Deuterated Pyrazole Rings (e.g., via 1,3-dipolar cycloaddition)

The synthesis of pyrazole rings is frequently achieved through 1,3-dipolar cycloaddition reactions, a versatile strategy that can be adapted for the introduction of deuterium labels. These methods offer pathways to construct the pyrazole core with controlled isotopic incorporation mdpi.comfrontiersin.orgnih.gov. Novel approaches focus on leveraging deuterated precursors, employing deuterated reagents or solvents, or utilizing specific hydrogen-deuterium (H/D) exchange reactions to achieve targeted deuteration.

One significant strategy involves the use of deuterated building blocks in cycloaddition reactions. For instance, the reaction of N-tosylhydrazones with deuterated acetylene (C2D2) has been reported to yield pyrazoles with quantitative deuterium labeling and excellent deuterium enrichment, typically incorporating deuterium at the C4 and C5 positions of the pyrazole ring acs.org. Similarly, the use of deuterated water (D2O) in H/D exchange reactions of precursor molecules, such as 1-aminopyridinium cations, followed by cycloaddition, has demonstrated high regioselectivity and deuterium incorporation nih.govresearchgate.net. The application of deuterated solvents, like DMSO-d6, or quenching reactions with D2O can also lead to varying degrees of deuteration, depending on the reaction mechanism and the nature of the intermediates acs.org.

Furthermore, advancements in reactor technology enable the cost-efficient generation of deuterated gases like C2D2 and D2, facilitating deuterium labeling in various synthetic transformations, including those involving N-tosylhydrazones and acetylene dntb.gov.ua. Deuterium labeling experiments are also employed to elucidate reaction mechanisms in pyrazole synthesis, providing insights into regioselectivity and the fate of deuterium atoms during the cyclization process researchgate.net. The development of methods that allow for precise control over deuterium placement, such as the use of deuterated acetylacetone (B45752) or other deuterated carbonyl compounds in condensation reactions, is key to synthesizing specifically labeled pyrazoles like this compound google.com.

Advanced Spectroscopic Characterization and Analytical Techniques for 1h Pyrazole 3,4,5 D3

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The substitution of protons with deuterium (B1214612) in 1H-Pyrazole-3,4,5-d3 significantly impacts the NMR spectra, offering distinct advantages for detailed analysis.

High-Resolution 1H, 13C, and 15N NMR Applications for Detailed Structural Elucidation

High-resolution NMR spectroscopy of this compound in solution provides unambiguous data for structural confirmation.

¹H NMR: In the ¹H NMR spectrum, the signals corresponding to the protons at C3, C4, and C5 are absent due to deuteration. rsc.org This leaves the signal for the N1-H proton, simplifying the spectrum and allowing for precise measurement of its chemical shift and coupling constants without interference from the C-H protons. The chemical shift of the remaining proton can be influenced by solvent and temperature. olemiss.eduresearchgate.net

¹³C NMR: The ¹³C NMR spectrum of this compound shows the signals for the deuterated carbons (C3, C4, and C5) as triplets due to C-D coupling. rjptonline.orgacs.org These signals are typically found at slightly different chemical shifts compared to the protonated analogue due to the isotopic effect. rjptonline.orgmdpi.com The absence of strong C-H couplings simplifies the spectrum and can aid in the assignment of quaternary carbons and other signals in more complex pyrazole (B372694) derivatives. rjptonline.org In dimethyl sulfoxide-d6 (DMSO-d6), the coalescence of C3 and C5 signals is often observed in tautomeric pyrazoles, indicating rapid tautomeric exchange. mdpi.com

¹⁵N NMR: ¹⁵N NMR spectroscopy is a powerful tool for studying the electronic environment of nitrogen atoms in pyrazoles. researchgate.nethuji.ac.ilresearchgate.net For this compound, two signals are expected for the two nitrogen atoms. The chemical shifts of these nitrogens are sensitive to tautomerism, protonation, and hydrogen bonding. researchgate.netspectrabase.com The deuteration at the adjacent carbons can have a minor effect on the ¹⁵N chemical shifts. The large chemical shift range of ¹⁵N NMR makes it particularly useful for distinguishing between different tautomeric forms and studying intermolecular interactions. researchgate.netresearchgate.net

Table 1: Representative NMR Data for Pyrazole Derivatives This table provides illustrative data based on typical values for pyrazole systems and is not specific to this compound, for which specific high-resolution data is not widely published.

Nucleus Chemical Shift (ppm) Range Multiplicity (for ¹³C-D) Coupling Constant (JC-D) (Hz)
¹H (N-H) 12.0 - 14.0 Singlet N/A
¹³C (C3/C5-D) 130 - 145 Triplet ~20-30
¹³C (C4-D) 100 - 110 Triplet ~20-30
¹⁵N (N1) -170 to -200 Singlet N/A
¹⁵N (N2) -90 to -140 Singlet N/A

Dynamic NMR Studies for Investigating Exchange and Transfer Processes

Dynamic NMR (DNMR) techniques are employed to study the kinetics of dynamic processes such as tautomerism and intermolecular proton/deuteron (B1233211) exchange. In pyrazoles, the annular tautomerism involving the movement of the N-H proton between the two nitrogen atoms is a well-documented phenomenon. researchgate.net

For this compound, DNMR studies can provide quantitative information on the activation parameters of the tautomerization process. psu.edu By monitoring the coalescence of the ¹³C NMR signals for C3 and C5 at different temperatures, the rate of exchange can be determined. mdpi.com The deuteration of the carbon framework is not expected to significantly alter the mechanism of proton transfer between the nitrogen atoms, but it simplifies the spectra, making the analysis more straightforward. researchgate.net Such studies have revealed that the tautomerism in pyrazoles can be an intramolecular process. psu.edu

Solid-State NMR for Characterizing Hydrogen-Bonded Architectures

Solid-state NMR (ssNMR) spectroscopy is an invaluable tool for studying the structure and dynamics of molecules in the solid state, providing information that is complementary to X-ray diffraction. researchgate.netmdpi.com For this compound, ssNMR can be used to characterize the hydrogen-bonded networks that are typically formed in the crystalline state. researchgate.nethhu.de

In the solid state, the tautomeric equilibrium is often frozen, leading to distinct signals for the C3 and C5 carbons in the ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR spectrum. cdnsciencepub.comacs.org This allows for the unambiguous identification of the predominant tautomer in the crystal. cdnsciencepub.com The ¹⁵N ssNMR spectrum is also highly informative, as the chemical shifts of the nitrogen atoms are very sensitive to their protonation state and involvement in hydrogen bonding. researchgate.netresearchgate.net By analyzing the chemical shift anisotropy (CSA) and dipolar couplings, detailed information about the geometry and strength of the hydrogen bonds can be obtained. mdpi.comiastate.edu The deuteration in this compound simplifies the ¹H ssNMR spectrum, which can be beneficial for certain advanced ssNMR experiments. hhu.de

Vibrational Spectroscopy for Molecular Dynamics and Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations and can be used to study molecular structure, dynamics, and intermolecular interactions.

Infrared (IR) and Raman Spectroscopy for Vibrational Assignments

The vibrational spectra of pyrazole and its derivatives have been extensively studied. researchgate.netresearchgate.netnih.gov The deuteration in this compound leads to significant shifts in the vibrational frequencies associated with the C-D bonds compared to the C-H bonds in the non-deuterated analogue.

The C-D stretching vibrations are expected to appear at lower frequencies (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3100 cm⁻¹). researchgate.netresearchgate.net Similarly, the C-D bending modes will also be shifted to lower wavenumbers. These isotopic shifts are predictable and can be used to confirm the vibrational assignments. cdnsciencepub.comiaea.org The N-H stretching vibration, typically observed as a broad band in the region of 3100-3500 cm⁻¹, is also influenced by hydrogen bonding. researchgate.netnih.gov The simplification of the C-H stretching region in the IR and Raman spectra of this compound facilitates a more detailed analysis of the N-H stretching band and other vibrational modes. researchgate.netresearchgate.net

Table 2: General Vibrational Frequency Ranges for Pyrazole and its Deuterated Analogues This table provides general frequency ranges and is intended for illustrative purposes.

Vibrational Mode Frequency Range (cm⁻¹) (Protonated) Expected Frequency Range (cm⁻¹) (Deuterated at C3, C4, C5)
N-H Stretch 3100 - 3500 3100 - 3500
C-H Stretch ~3100 N/A
C-D Stretch N/A 2200 - 2300
Ring Stretch 1400 - 1600 1400 - 1600 (with some shifts)
C-H Bend 1000 - 1300 N/A
C-D Bend N/A 700 - 1000

Analysis of Hydrogen Bonding Networks and Conformational Preferences through Deuteration

The deuteration at the carbon positions in this compound provides a subtle yet powerful tool for studying hydrogen bonding networks and conformational preferences. psu.edu The N-H/N-D stretching and bending vibrations are sensitive probes of the strength and geometry of hydrogen bonds. acs.org

Mass Spectrometry for Isotopic Purity and Metabolite Structural Assignment

Mass spectrometry (MS) is an indispensable tool for the characterization of isotopically labeled compounds such as this compound. It serves two primary functions: the verification of isotopic purity and the elucidation of metabolite structures when the compound is used as a tracer.

The determination of isotopic purity is a critical quality control step in the synthesis of deuterated standards. High-resolution mass spectrometry (HRMS) can precisely determine the mass-to-charge ratio (m/z) of the synthesized compound, allowing for confirmation of deuterium incorporation and quantification of its isotopic enrichment. For instance, the theoretical molar mass of this compound is approximately 71.1 g/mol , which is distinctly different from its non-deuterated counterpart, 1H-Pyrazole (68.08 g/mol ). By analyzing the mass spectrum, the relative abundance of the desired deuterated species compared to partially deuterated or non-deuterated analogues can be calculated, ensuring the reliability of the compound for subsequent applications. In synthetic processes, achieving high isotopic purity often requires carefully controlled conditions, and mass spectrometry provides the definitive assessment of these efforts. vulcanchem.comnih.gov For example, studies on other deuterated compounds have demonstrated the ability to achieve and confirm isotopic purity of ≥ 98% using mass spectrometry. nih.gov

In metabolic studies, this compound can be used as an internal standard or a metabolic tracer to investigate biotransformation pathways. When a biological system is exposed to a drug candidate, metabolites are formed through various enzymatic reactions. The use of a deuterated version of the parent drug aids in the identification of these metabolites from complex biological matrices like plasma or microsomal incubations. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for this purpose. acs.orgepa.gov

The process involves comparing the mass spectra of samples from the biological system with and without the addition of the deuterated compound. The metabolites of this compound will exhibit a characteristic mass shift corresponding to the number of deuterium atoms they retain. For example, if a hydroxylation reaction occurs on the pyrazole ring without the loss of a deuterium atom, the resulting metabolite will have a mass that is three daltons higher than the hydroxylated metabolite of the non-deuterated parent compound. This mass difference creates a unique "doublet" signature in the mass spectrum, simplifying the identification of drug-related material against the background of endogenous molecules. acs.org The fragmentation pattern in MS/MS analysis further helps in pinpointing the exact location of the metabolic modification.

Table 1: Illustrative Mass Spectrometry Data for Isotopic Purity Analysis

CompoundTheoretical m/z (MH+)Observed m/zIsotopic Purity (%)
This compound72.0672.06>98
1H-Pyrazole-d2 (impurity)71.0571.05<1.5
1H-Pyrazole-d1 (impurity)70.0570.05<0.5
1H-Pyrazole (non-deuterated)69.0469.04<0.1
This table is illustrative, based on typical results for deuterated standards confirmed by HRMS. nih.gov

Chiral Analysis Utilizing Deuterated Tags and Rotational Spectroscopy

While this compound is not itself chiral, its deuteration makes it a relevant subject for advanced chiral analysis techniques, particularly if it were used as a synthon to create a molecule where chirality arises from isotopic substitution. A groundbreaking technique for such scenarios is chiral tag molecular rotational resonance (MRR) spectroscopy. nih.gov This method is exceptionally powerful for assigning the absolute configuration of molecules that are chiral solely due to deuterium substitution. nih.govillinois.edu

The interest in such analyses has grown with the development of precision deuteration reactions, which can generate enantioisotopomers—stereoisomers that differ only in isotopic composition. nih.govresearchgate.net Traditional chiroptical methods often provide signals that are too weak for reliable analysis in these cases. illinois.edu

MRR spectroscopy circumvents this limitation through a process of noncovalent derivatization. marquette.edu The isotopically chiral analyte, such as a derivative of this compound, is complexed with a small, enantiopure chiral "tag" molecule. This interaction forms two distinct diastereomeric complexes: one between the (R)-analyte and the tag, and another between the (S)-analyte and the tag. Because diastereomers have different physical properties, they also have distinct rotational spectra.

The MRR spectrometer measures the rotational transitions of these diastereomeric complexes in the gas phase with extremely high resolution. virginia.edu The key steps in the analysis are as follows:

Complex Formation : The deuterated analyte and a chiral tag are introduced into the spectrometer, typically via a pulsed jet expansion, where they form weakly bound 1:1 molecular complexes. nih.gov

Spectral Acquisition : A broadband rotational spectrum is acquired, showing separate sets of transitions for the two diastereomers. virginia.edu

Structural Determination : The precise three-dimensional structure of each diastereomeric complex is determined by comparing the experimental rotational constants to those predicted from high-level quantum chemical calculations. nih.gov

Absolute Configuration Assignment : By identifying which experimental spectrum corresponds to which calculated structure (e.g., the R-analyte/S-tag vs. the S-analyte/S-tag complex), the absolute configuration of the deuterated analyte can be unambiguously assigned. nih.govmarquette.edu

A significant advantage of this technique is that it allows for the direct determination of enantiomeric excess (e.e.) by comparing the relative intensities of the signals from the two diastereomeric complexes, without needing a reference sample of the pure enantioisotopomer. researchgate.netmarquette.edu This makes chiral tag MRR a powerful tool for developing and monitoring asymmetric deuteration reactions. marquette.eduvirginia.edu

Table 2: Principles of Chiral Tag Rotational Spectroscopy

StepDescriptionOutcome
1. Derivatization Noncovalent complexation of the deuterated analyte with an enantiopure chiral tag.Formation of two distinct diastereomeric complexes (e.g., R-analyte/S-tag and S-analyte/S-tag).
2. Measurement Acquisition of the gas-phase rotational spectrum.Separate, high-resolution spectra for each diastereomer are observed. virginia.edu
3. Analysis Comparison of experimental rotational constants with theoretical calculations.Unambiguous assignment of each spectrum to a specific diastereomer. nih.gov
4. Quantification Comparison of the signal intensities of the two diastereomers.Determination of absolute configuration and enantiomeric excess. marquette.edu

Theoretical and Computational Investigations of 1h Pyrazole 3,4,5 D3

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations offer a detailed, atomistic view of molecular behavior, enabling predictions of properties that are often challenging to determine experimentally.

Density Functional Theory (DFT) for Structure Optimization, Electronic Structure, and Spectroscopic Predictions

Density Functional Theory (DFT) is a widely adopted computational method for investigating molecular structures, electronic distributions, and predicting spectroscopic signatures. Studies on pyrazole (B372694) derivatives frequently employ DFT, often utilizing hybrid functionals like B3LYP in conjunction with various basis sets, such as 6-311G, 6-311++G(d,p), or similar researchgate.netderpharmachemica.comnih.govscirp.orgnih.govcsic.esimist.mascirp.orgcuny.eduresearchgate.netcsic.es. These calculations allow for the optimization of molecular geometries, yielding precise bond lengths and angles that represent the most stable configurations in the gas phase or in specific solvent environments researchgate.netderpharmachemica.comnih.govcuny.edu.

The electronic structure is mapped through the distribution of electron density, providing insights into charge localization and potential sites for chemical interactions. Furthermore, DFT is instrumental in predicting vibrational spectra (e.g., IR and Raman) by calculating harmonic frequencies, which can be correlated with experimental data for structural validation researchgate.netderpharmachemica.comscirp.orgcuny.edu. The incorporation of deuterium (B1214612) atoms at the 3, 4, and 5 positions of the pyrazole ring in 1H-Pyrazole-3,4,5-d3 is expected to subtly alter these vibrational modes due to mass effects vulcanchem.com. Spectroscopic predictions, such as NMR chemical shifts and UV-Vis absorption spectra, are also routinely performed using DFT researchgate.netderpharmachemica.comscirp.orgscirp.orgcuny.edu.

Analysis of Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of understanding molecular reactivity and electronic transitions researchgate.netscirp.orgcuny.eduwuxiapptec.comresearcher.life. The HOMO-LUMO energy gap serves as a key indicator of a molecule's stability and its propensity to undergo chemical reactions; a smaller gap typically signifies higher reactivity and lower kinetic stability researchgate.netscirp.orgwuxiapptec.comresearcher.life.

Natural Bond Orbital (NBO) Analysis for Electronic Stability and Delocalization

Natural Bond Orbital (NBO) analysis provides a deeper understanding of electronic structure by quantifying intramolecular and intermolecular charge transfer, hyperconjugation, and the nature of chemical bonding researchgate.netscirp.orgresearchgate.netresearchgate.net. This method analyzes the delocalization of electrons between occupied Lewis-type orbitals (donors) and unoccupied non-Lewis orbitals (acceptors), assigning stabilization energies (often represented as E(2)) to these interactions scirp.orgresearchgate.net. Strong hyperconjugative interactions, for instance, contribute significantly to molecular stability and can influence bond strengths and electron distribution within the pyrazole ring system researchgate.netscirp.org. NBO analysis helps to rationalize the electronic stability and the extent of electron delocalization, which are critical for predicting a molecule's behavior in various chemical environments researchgate.net.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling allows for the in-depth study of chemical reactions, providing insights into reaction pathways, transition states, and energy barriers.

Transition State Analysis and Reaction Energetics

The investigation of reaction mechanisms often involves identifying transition states (TS) and calculating the associated activation energies () and reaction energies () researchgate.netcuny.edu. DFT calculations are adept at locating these high-energy, short-lived intermediates and quantifying the energy landscape of a reaction researchgate.netcuny.edu. For pyrazole derivatives, such studies might explore cycloaddition reactions, nucleophilic substitutions, or catalytic transformations imist.mamdpi.compnas.orgresearchgate.net. The deuterium atoms in this compound could influence the energetics and kinetics of reactions involving direct C-H/C-D bond cleavage or activation.

Simulation of Proton/Deuteron (B1233211) Transfer Mechanisms

Proton and deuteron transfer processes are fundamental in many chemical and biological reactions. Kinetic Isotope Effects (KIEs) are powerful tools for elucidating the role of hydrogen transfer in rate-determining steps researchgate.netwhiterose.ac.uksnnu.edu.cnresearchgate.netacs.org. The replacement of hydrogen with deuterium leads to changes in vibrational frequencies and zero-point energies, which directly impact reaction rates researchgate.net. Computational simulations can model these transfer mechanisms, including tunneling, providing quantitative predictions of KIEs for various reaction pathways whiterose.ac.ukresearchgate.net. Studies on pyrazole tautomerism and proton transfer often involve solvent effects, where hydrogen bonding plays a crucial role in lowering activation barriers researchgate.netmdpi.com. The presence of deuterium at specific positions in this compound would allow for the investigation of primary or secondary kinetic isotope effects if reactions involve these deuterated sites or are influenced by the deuterated backbone.

Data Tables

While specific quantitative data for this compound is not extensively detailed in the provided snippets, typical ranges and values observed for related pyrazole systems using DFT calculations can be illustrative.

Table 1: Typical DFT Calculated Properties for Pyrazole Derivatives

PropertyTypical Range/Value (eV)Computational Method/Basis Set (Commonly Used)Reference Snippets
HOMO Energy-5.0 to -6.5DFT/B3LYP/6-311++G(d,p) researchgate.netderpharmachemica.comscirp.orgscirp.orgresearcher.life
LUMO Energy-1.0 to -3.0DFT/B3LYP/6-311++G(d,p) researchgate.netderpharmachemica.comscirp.orgscirp.orgresearcher.life
HOMO-LUMO Gap ()3.0 to 4.5DFT/B3LYP/6-311++G(d,p) researchgate.netderpharmachemica.comscirp.orgwuxiapptec.comresearcher.life
Chemical Hardness ()1.5 to 3.5DFT/B3LYP/6-311++G(d,p) researchgate.netderpharmachemica.comresearcher.life
Electrophilicity ()0.1 to 0.5DFT/B3LYP/6-311++G(d,p) researchgate.netderpharmachemica.comresearcher.life

Note: These values are generalized from studies on various pyrazole derivatives and may vary depending on the specific substituents and computational parameters used. The effect of deuteration on these specific numerical values for this compound would require dedicated studies.

Table 2: Typical NBO Analysis Stabilization Energies (E(2)) for Hyperconjugative Interactions

Interaction TypeTypical Stabilization Energy (E(2), kcal/mol)Computational Method/Basis Set (Commonly Used)Reference Snippets
(e.g., C-C to C-C)10 - 40DFT/B3LYP/6-31+G(d,p) or similar researchgate.netscirp.orgresearchgate.net
5 - 25DFT/B3LYP/6-31+G(d,p) or similar scirp.org
5 - 20DFT/B3LYP/6-31+G(d,p) or similar scirp.org
Lone Pair 15 - 50DFT/B3LYP/6-31+G(d,p) or similar scirp.orgresearchgate.net

Note: NBO stabilization energies quantify the strength of electron delocalization and hyperconjugative interactions. Values are indicative and depend heavily on the specific molecular environment and computational setup.

Intermolecular Interactions and Condensed Phase Behavior

Understanding the intermolecular interactions and condensed phase behavior of molecules is crucial for predicting their physical properties, reactivity, and biological activity. For heterocyclic compounds like pyrazoles, these interactions, particularly hydrogen bonding, play a significant role in crystal packing, solvation, and molecular recognition. Computational methods provide powerful tools to probe these interactions at an atomic level.

Hydrogen Bonding Analysis (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG))

Quantum Theory of Atoms in Molecules (QTAIM) and the Reduced Density Gradient (RDG) method are widely employed computational techniques for characterizing non-covalent interactions, including hydrogen bonds, in molecular systems jksus.orgpreprints.orgmdpi.comsemanticscholar.orgresearchgate.netacs.org. QTAIM, developed by Bader, analyzes the electron density distribution to identify bond critical points, which are indicative of the presence and nature of chemical bonds and intermolecular interactions jksus.org. The RDG method, on the other hand, visualizes non-covalent interactions by mapping the reduced density gradient against the electron density, revealing characteristic lobes around interacting regions jksus.org.

Studies on various pyrazole derivatives have utilized these methods to elucidate the strength, directionality, and topology of hydrogen bonds formed by the N-H group and nitrogen atoms of the pyrazole ring with other molecules or within crystal lattices jksus.orgpreprints.orgmdpi.comsemanticscholar.orgresearchgate.netacs.org. For instance, QTAIM and NCI (Non-Covalent Interaction) plots have been used to analyze hydrogen bonding and π-stacking interactions in pyrazole-based coordination compounds preprints.orgmdpi.comsemanticscholar.org. Similarly, QTAIM and RDG analyses have been applied to study intermolecular hydrogen bonds between pyrazole derivatives and water molecules jksus.org.

The incorporation of deuterium atoms, as in this compound, can influence hydrogen bonding. Deuteration can lead to subtle changes in bond lengths and vibrational frequencies, which in turn can affect the strength and dynamics of hydrogen bonds scispace.comnih.govresearchgate.net. For example, studies on deuterated systems have shown that the geometric isotope effect can alter hydrogen bond lengths and influence phase transitions scispace.com. Research on deuterated pyrazoles has also indicated the presence of isotopic effects in their crystalline spectra, suggesting an influence on intermolecular interactions nih.gov.

However, specific computational studies detailing QTAIM or RDG analyses exclusively focused on this compound were not identified in the available literature. Consequently, no specific data tables or detailed research findings for these analyses applied directly to this deuterated compound can be presented here. The methodologies described are, however, directly applicable to such investigations.

Conformational Analysis and Rotational Isomerism Studies

Conformational analysis and the study of rotational isomerism are vital for understanding the three-dimensional structure and flexibility of molecules, which significantly impacts their interactions and properties in condensed phases. These studies typically involve computational methods, such as Density Functional Theory (DFT), to explore potential energy surfaces, identify stable conformers, and calculate energy barriers for internal rotations csic.esiu.edu.saiu.edu.saresearchgate.netresearchgate.netbeilstein-journals.orgresearchgate.net.

Research on pyrazoles and related heterocyclic systems has investigated various aspects of their conformational landscape. For instance, studies on pyrazoline derivatives have examined the preferred conformations of substituents and the influence of ring structure on molecular shape csic.es. Similarly, analyses of substituted pyrazoles have identified different stable conformers arising from internal rotations around single bonds, such as those connecting substituents to the pyrazole ring iu.edu.saiu.edu.saresearchgate.net. The ester group in methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate, for example, can adopt different orientations relative to the pyrazole ring, influenced by steric and electronic factors .

The presence of deuterium atoms can also subtly influence conformational preferences. Isotopic substitution can alter vibrational frequencies and masses, potentially leading to small shifts in the preferred dihedral angles or energy barriers for rotation due to changes in zero-point energies and vibrational coupling scispace.comnih.govresearchgate.net. While these effects are often minor, they can be significant in systems with low energy barriers or in the context of specific intermolecular interactions.

However, specific detailed conformational analysis and rotational isomerism studies focused exclusively on this compound were not found in the available literature. Therefore, no specific data tables or detailed research findings for these analyses applied directly to this deuterated compound can be presented here. The computational approaches commonly used for pyrazole derivatives, such as DFT calculations, are directly transferable to the investigation of this compound.

Mechanistic Organic Chemistry: Kinetic Isotope Effects Kie and Reaction Dynamics of 1h Pyrazole 3,4,5 D3

Primary and Secondary Kinetic Isotope Effects in Pyrazole (B372694) Reactions

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry, defined as the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant for the lighter isotope (kL) to that of the heavier isotope (kH). wikipedia.org In the context of 1H-Pyrazole-3,4,5-d3, the focus is on the deuterium (B1214612) effect (kH/kD). These effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bonds being formed or broken in the rate-determining step. slideshare.netpharmacy180.com

Primary kinetic isotope effects are observed when the bond to the isotopically substituted atom is cleaved or formed in the rate-determining step of a reaction. slideshare.netpharmacy180.com For reactions involving C-H bond cleavage, the replacement of hydrogen with deuterium (C-D) leads to a significantly lower reaction rate. This is because the heavier deuterium atom results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. libretexts.org Consequently, more energy is required to break the C-D bond, leading to a higher activation energy and a slower reaction. libretexts.org A primary kH/kD value is typically greater than 1.5, often falling in the range of 6 to 10 for C-H bond cleavage. wikipedia.orgpharmacy180.com The observation of a significant primary KIE provides strong evidence that the C-H(D) bond is broken in the rate-limiting step, a crucial piece of information for mapping the reaction pathway. pharmacy180.comprinceton.edu

Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution occurs at a position not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.orgprinceton.edu For this compound, deuteration at the C3, C4, and C5 positions would typically lead to secondary effects in reactions where these C-D bonds remain intact, such as electrophilic substitution or reactions at the nitrogen atoms. These effects are generally much smaller than primary KIEs, with kH/kD values close to 1.0. pharmacy180.com They are often attributed to changes in hybridization or hyperconjugation between the ground state and the transition state. wikipedia.orglibretexts.org For example, a change from sp3 to sp2 hybridization at a deuterated carbon often results in a normal SKIE (kH/kD > 1), while a change from sp2 to sp3 results in an inverse SKIE (kH/kD < 1). wikipedia.org

Kinetic isotope effects are particularly adept at distinguishing between concerted and stepwise reaction mechanisms. diva-portal.orgpsiberg.com A concerted reaction occurs in a single step where all bond-breaking and bond-forming events happen simultaneously within a single transition state. psiberg.comquora.com In contrast, a stepwise reaction proceeds through one or more intermediates, each flanked by transition states. psiberg.comquora.com

Studies on the multiple hydron (B225902) (proton and deuteron) transfer dynamics in cyclic assemblies of pyrazole derivatives provide a clear example of this application. acs.orgnih.gov By analyzing the multiple kinetic HH/HD/DD isotope effects, researchers can differentiate between a single, concerted transfer of all hydrons and a sequential, stepwise process. For instance, in a study of the quadruple hydron transfer in a cyclic tetramer of 3,5-diphenylpyrazole (B73989), a fully concerted mechanism was excluded. acs.orgnih.gov The experimental data, supported by a kinetic model, indicated a two-step process where each step involves the concerted transfer of two hydrons via a zwitterionic intermediate. acs.orgnih.gov In this case, the transferred hydrons exhibit primary KIEs, while the non-transferred hydrons contribute only minor, unresolved secondary effects. acs.orgnih.gov This demonstrates how KIEs can dissect complex multi-bond processes into their fundamental mechanistic steps.

Multi-Hydron Transfer Phenomena in Pyrazole Derivatives

Pyrazoles readily form hydrogen-bonded cyclic assemblies, such as dimers, trimers, and tetramers, which serve as excellent models for studying multiple proton transfer reactions. acs.orgresearchgate.net The use of deuterated analogues is critical in these studies to probe the underlying mechanisms and quantum effects.

In the solid state, pyrazole derivatives can form ordered cyclic structures where the N-H protons of one molecule are hydrogen-bonded to the N atom of an adjacent molecule. fu-berlin.de This arrangement facilitates a degenerate tautomerization through the cooperative transfer of multiple protons or deuterons around the ring. The kinetics of these transfers have been extensively studied using dynamic solid-state NMR spectroscopy. acs.orgnih.gov

Research has shown that the mechanism of transfer is highly dependent on the size of the cyclic assembly. acs.orgnih.gov For the double proton transfer in the cyclic dimer of 3,5-diphenyl-4-bromopyrazole and the triple proton transfer in cyclic pyrazole trimers, the multiple kinetic isotope effects are consistent with a concerted transfer process. acs.orgnih.gov However, a mechanistic switch occurs for the quadruple transfer in the 3,5-diphenylpyrazole tetramer, which proceeds via a stepwise pathway. acs.orgnih.gov

Mechanisms of Multi-Hydron Transfer in Cyclic Pyrazole Assemblies
Assembly SizeExample CompoundTransfer TypeObserved MechanismSupporting Evidence
Dimer3,5-diphenyl-4-bromopyrazoleDouble Proton/Deuteron (B1233211) TransferConcertedMultiple kinetic isotope effects indicate a single transition state. acs.orgnih.gov
TrimerPyrazoleTriple Proton TransferConcertedKinetic isotope effects are consistent with a concerted process. acs.orgnih.gov
Tetramer3,5-diphenylpyrazoleQuadruple Proton/Deuteron TransferStepwise (Two-Step)Exclusion of a concerted mechanism based on kinetic modeling of multiple isotopolog rate constants. acs.orgnih.gov

The observed switch from a concerted mechanism for pyrazole trimers to a stepwise mechanism for tetramers is rationalized by considering the geometric constraints of the transition state, specifically hydrogen bond compression effects. acs.orgnih.gov For a concerted transfer to occur, the hydrogen bonds must shorten, which becomes energetically more demanding as the size and potential strain of the cyclic assembly increase. Beyond a certain ring size (n=3), it becomes more favorable for the transfer to occur in smaller, sequential steps rather than in one large, concerted motion. acs.orgnih.gov

Furthermore, detailed temperature-dependence studies of the rate constants for these hydron transfers reveal non-linear Arrhenius plots. acs.orgnih.gov This curvature is a hallmark of quantum tunneling, a phenomenon where a particle (like a proton or deuteron) passes through an activation barrier rather than surmounting it. ethz.charxiv.org Tunneling is particularly significant for the transfer of light particles like hydrogen and is more pronounced at low temperatures. acs.orgnih.gov The heavier mass of deuterium leads to a significantly lower probability of tunneling, resulting in exceptionally large kinetic isotope effects at low temperatures. aps.org The experimental data for these pyrazole systems have been modeled using frameworks like the Bell-Limbach tunneling model to account for these quantum mechanical effects. acs.orgnih.gov

Photophysical and Photochemical Dynamics of Deuterated Pyrazoles

Isotopic substitution can also influence the excited-state properties and photochemical reaction pathways of molecules. Replacing hydrogen with deuterium can alter the vibrational energy levels of the molecule, which in turn can affect the rates of non-radiative decay processes (internal conversion and intersystem crossing) that compete with fluorescence and phosphorescence. Generally, C-D bonds have lower vibrational frequencies than C-H bonds, which can lead to a decrease in the efficiency of non-radiative decay and, consequently, an increase in the fluorescence or phosphorescence lifetime and quantum yield.

While comprehensive photophysical studies specifically on this compound are not extensively documented in the literature, deuterium labeling has been employed as a mechanistic tool in pyrazole photochemistry. For example, in studies of the phototransposition of pyrazoles to imidazoles, deuterium labeling was used to track the movement of atoms and confirm that the reaction proceeds via a specific permutation pathway. researchgate.net This application underscores the utility of isotopic labeling in verifying complex photochemical rearrangements. The development of novel photochemical syntheses of pyrazoles, such as domino sequences involving cycloaddition and photocatalyzed fragmentation, presents further opportunities to use deuterated substrates to probe reaction mechanisms. acs.org

Ultrafast Photodissociation Studies and KIE Analysis

The photodissociation dynamics of pyrazole and its deuterated analogues have been investigated using ab initio multiple cloning (AIMC) methods to simulate fully quantum dynamics, providing deep insight into the bond-breaking process on extremely short timescales. rsc.orgchemrxiv.org These studies, when compared with experimental results from techniques like time-resolved velocity map imaging (TR-VMI), reveal the precise mechanism of N–H bond cleavage following photoexcitation. whiterose.ac.ukchemrxiv.org

Upon excitation with a 200 nm pump pulse, pyrazole is promoted to the S2 excited state (a ππ* state). whiterose.ac.ukchemrxiv.org It then undergoes a rapid internal conversion to the S1 state, which is a repulsive ¹πσ* state along the N–H bond coordinate. rsc.orgwhiterose.ac.uk The population of this repulsive state leads to the ultrafast dissociation of the N–H bond. Simulations show evidence for a two-stage dissociation process that occurs on a sub-50 femtosecond timescale for pyrazole and its selectively deuterated species. rsc.orgchemrxiv.org The dissociation is defined as the point where the N-H/D bond length exceeds 4 Å. whiterose.ac.ukchemrxiv.org

Kinetic Isotope Effect (KIE) analysis is a powerful tool for elucidating reaction mechanisms by comparing the reaction rates of molecules with different isotopes. In the context of pyrazole photodissociation, the KIE is observed by comparing the N–H fission lifetime with that of the N–D bond in a deuterated sample. While specific KIE data for this compound is not detailed in these studies, the comparative investigation of pyrazole and imidazole (B134444) provides context for the expected KIE. For the related molecule imidazole, the calculated KIE (kH/kD) for N-H/D bond fission was 1.43±0.01, compared to an experimental value of 1.1±0.1. whiterose.ac.ukchemrxiv.org This relatively small KIE is attributed to a very small barrier to dissociation along the S1 state, meaning the process does not heavily rely on quantum tunneling. whiterose.ac.ukchemrxiv.org The observed effect is close to the classical KIE prediction of √2 (approximately 1.414), which arises from the difference in zero-point energies of the N-H and N-D bonds. whiterose.ac.ukwikipedia.org

Table 1: Kinetic Isotope Effect (KIE) in the Photodissociation of Imidazole

MethodKIE (kH/kD)
AIMC Calculation1.43 ± 0.01
Experimental Measurement1.1 ± 0.1

Influence of Deuteration on Excited State Lifetimes and Deactivation Pathways

The primary deactivation pathway for photoexcited pyrazole is the rapid N–H bond cleavage mediated by the ¹πσ* state. rsc.org The lifetime of the excited state is a direct measure of the rate of this process. For the parent pyrazole molecule, AIMC calculations predict an N–H bond dissociation lifetime of 47.6 ± 0.3 femtoseconds. whiterose.ac.uk This theoretical value shows excellent agreement with experimental data, which places the lifetime at 42 ± 6 femtoseconds. whiterose.ac.uk

Deuteration at the N–H position to N–D is known to influence the excited state lifetime, which is the essence of the kinetic isotope effect. As the heavier deuterium atom moves more slowly than hydrogen, the N–D bond cleavage is slower, resulting in a longer excited state lifetime for the deuterated species compared to the standard hydrogen-containing molecule. libretexts.org This is consistent with the KIE values observed in related systems, where the rate for the lighter isotopologue is faster. whiterose.ac.ukchemrxiv.org

The deactivation pathway itself, however, is not significantly altered by this specific isotopic substitution. For both pyrazole and its N-deuterated derivative, the mechanism involves:

Photoexcitation to a ππ* state (S2). whiterose.ac.ukchemrxiv.org

Rapid internal conversion to the dissociative ¹πσ* state (S1). rsc.orgwhiterose.ac.uk

Dissociation of the N–H or N–D bond, leading to the formation of a pyrazolyl radical and a hydrogen/deuterium atom. rsc.org

The importance of the repulsive ¹πσ* state is a common feature in the relaxation pathway for both imidazole and pyrazole, underscoring a fundamental mechanism of photodissociation in such nitrogen-containing heterocyclic aromatic molecules. rsc.orgchemrxiv.org

Table 2: N–H Bond Dissociation Lifetimes for Pyrazole

MethodLifetime (femtoseconds)
AIMC Calculation47.6 ± 0.3
Experimental Measurement42 ± 6

Applications in Chemical Biology and Analytical Sciences Leveraging 1h Pyrazole 3,4,5 D3

Isotopic Labeling for Mechanistic Elucidation in Biological Pathways

The use of stable isotopes, such as deuterium (B1214612), is fundamental for tracing molecular fates and understanding complex biochemical processes. 1H-Pyrazole-3,4,5-d3 serves as a powerful isotopic label, enabling researchers to follow the compound's journey through biological systems and dissect enzyme mechanisms.

Deuterium labeling is instrumental in identifying and characterizing the metabolic pathways of xenobiotics. By administering this compound, researchers can track its biotransformation products with high sensitivity using mass spectrometry. Early studies utilized isotopic variants of pyrazole (B372694), including deuterated forms, to elucidate its metabolic fate, leading to the structural identification of hydroxylated and conjugated derivatives nih.govpsu.edu. The presence of deuterium at specific positions (3, 4, and 5) allows for the precise assignment of metabolites, as the metabolism occurring at or near a labeled atom is readily discernible by observing the mass shifts. This technique is crucial for understanding how the body processes pyrazole-containing compounds, which can have implications for drug development and toxicology.

The kinetic isotope effect (KIE) is a cornerstone of mechanistic enzymology, and deuterated compounds like this compound are vital for its measurement. When the cleavage of a C-D bond is involved in the rate-determining step of an enzymatic reaction, the reaction rate will be slower compared to the unlabeled analogue due to the higher bond dissociation energy of the C-D bond ias.ac.inlibretexts.org. Pyrazole itself is known as an inhibitor of alcohol dehydrogenase (ADH) nih.gov. Studies employing deuterated pyrazoles can quantify the deuterium kinetic isotope effect (KIE) for ADH-catalyzed reactions, providing direct evidence for whether C-H bond cleavage at the deuterated positions is rate-limiting. For instance, a significant primary KIE (kH/kD > 1) would indicate that the C-D bond is broken in the rate-determining step, offering critical insights into the enzyme's catalytic mechanism. While specific KIE values for this compound with ADH are not detailed in the provided search results, the principle is well-established for deuterated substrates in enzyme kinetics mdpi.comunl.edu.

Analytical Applications of Deuterated Pyrazoles in Chemical Research

The unique mass signature imparted by deuterium labeling makes this compound an invaluable tool in quantitative analytical chemistry.

Stable isotope-labeled (SIL) compounds, such as this compound, are widely recognized as ideal internal standards (IS) for quantitative mass spectrometry-based assays acanthusresearch.comscioninstruments.comresearchgate.net. They closely mimic the behavior of the analyte in terms of extraction efficiency, ionization, and chromatographic separation due to their near-identical chemical properties, differing only in mass. This similarity allows for precise correction of matrix effects and variations in sample preparation or instrument performance, leading to highly accurate and reproducible quantitation. For example, deuterated internal standards are routinely used in bioanalytical methods for pharmacokinetics and metabolism studies acanthusresearch.com. While specific analytical validation data for this compound as an internal standard were not explicitly found in the search results, the general application of deuterated pyrazoles as internal standards in methods like LC-MS/MS is established lumiprobe.comnih.govepa.govcapes.gov.br.

Deuterium labeling can play a role in the development of advanced imaging agents. While the primary focus for PET imaging often involves radioisotopes like Fluorine-18 (¹⁸F), deuteration can be a precursor step or used to modify the pharmacokinetic properties of potential imaging agents. Pyrazole scaffolds are actively explored for PET radiotracer development due to their favorable properties as ligands for various biological targets researchgate.netnih.gov. Although this compound itself is not a radiotracer, deuterated pyrazoles can serve as non-radioactive standards for method development or as precursors in the synthesis of radiolabeled analogs. Research into ¹⁸F-labeled pyrazoles for PET imaging highlights the importance of the pyrazole core in this field researchgate.netnih.gov. The principles of deuterium labeling for enhancing metabolic stability, as discussed in Section 6.3, are also relevant for optimizing the in vivo behavior of potential imaging agents.

Strategies for Enhancing Molecular Stability and Modifying Reactivity via Deuteration

Deuteration is a well-established strategy in medicinal chemistry and drug development to improve molecular properties, primarily by enhancing metabolic stability. The substitution of hydrogen with deuterium can alter the kinetics of metabolic reactions, particularly those involving the cleavage of C-H bonds.

The C-D bond is approximately 5 kJ/mol stronger than the C-H bond due to differences in zero-point energy ias.ac.inlibretexts.orgquora.com. This increased bond strength can lead to a kinetic isotope effect (KIE) where enzymatic processes that cleave C-H bonds proceed at a slower rate when a C-D bond is present at the same position acs.orgnih.govplos.org. This phenomenon, known as the "deuterium effect," can significantly enhance the metabolic stability of a drug, leading to improved pharmacokinetic profiles, such as longer half-lives and reduced clearance rates. For example, deuterated drugs are developed to improve ADME (Absorption, Distribution, Metabolism, Excretion) properties researchgate.netacs.org. While specific studies detailing the impact of deuteration on the stability of this compound are not directly presented, the general principle applies to any molecule where metabolism involves the breaking of C-H bonds at the deuterated positions. This approach can also influence chemical reactivity, although the effects are often more pronounced in biological systems. For instance, deuteration can subtly alter acidity or basicity and affect reaction rates in chemical synthesis, though these effects are typically less dramatic than metabolic stabilization acs.org.

Advanced Research Areas and Future Outlook for 1h Pyrazole 3,4,5 D3

Deuterated Pyrazoles in Material Science and Photonics

Deuteration can impart unique properties to organic materials, particularly in the realm of photonics. By substituting hydrogen with deuterium (B1214612), researchers can fine-tune a molecule's interaction with light, influencing its optical and electronic behavior.

Investigation of Non-Linear Optical Properties through Deuteration

Non-linear optical (NLO) materials are crucial for advanced photonic applications such as optical switching, frequency conversion, and data storage. Deuteration can influence the electronic delocalization and polarizability within a molecule, thereby affecting its NLO response mdpi.comresearchgate.netiucr.orgcapes.gov.br. Studies on deuterated pyrazoles, such as 3,5-dimethyl-1-(4-nitrophenyl)pyrazole, have shown that replacing hydrogen with deuterium can reduce infrared absorption, particularly in the 1 µm wavelength region, which is beneficial for laser applications mdpi.comresearchgate.net. While specific data for 1H-Pyrazole-3,4,5-d3 regarding its NLO properties is limited in the provided search results, the general principle suggests that its unique deuteration pattern could lead to altered hyperpolarizabilities and improved optical characteristics compared to its non-deuterated counterpart. Further research into the NLO properties of this compound could unlock its potential in next-generation optical devices.

Coordination Chemistry and Metal-Organic Frameworks (MOFs) with Deuterated Pyrazole (B372694) Ligands

Pyrazole derivatives are versatile ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. They are particularly important as building blocks for Metal-Organic Frameworks (MOFs) mdpi.comrsc.orgresearchgate.netsnnu.edu.cnacs.orgnih.gov. When this compound is used as a ligand, the deuterium atoms can influence the electronic environment and steric bulk around the metal center, potentially affecting the stability, geometry, and catalytic activity of the resulting coordination complexes and MOFs. The pyrazole moiety itself offers both nitrogen donor atoms for metal coordination and potential hydrogen bonding sites, which can be modulated by isotopic substitution. Research into MOFs incorporating deuterated pyrazole linkers could lead to materials with altered gas adsorption properties, enhanced catalytic performance, or unique host-guest interactions, driven by the subtle changes in vibrational frequencies and bond strengths induced by deuteration acs.orgsnnu.edu.cn.

Emerging Research Trends in Deuterated Heterocycle Chemistry

The field of deuterated heterocycles is rapidly expanding, driven by the increasing recognition of deuterium's role in enhancing molecular properties and enabling advanced research methodologies. Key trends include:

Pharmaceutical Development: Deuteration can improve the pharmacokinetic and toxicological profiles of drug candidates by altering their metabolic pathways, leading to enhanced efficacy and reduced side effects researchgate.netacs.orgchemrxiv.orgresearchgate.net. This "deuterium switch" strategy is a significant area of pharmaceutical research.

Mechanistic Studies: Deuterated compounds serve as invaluable tools for investigating reaction mechanisms and metabolic pathways through kinetic isotope effect (KIE) studies berkeley.eduacs.orgresearchgate.netacs.orgchemrxiv.orgresolvemass.ca. The distinct mass of deuterium affects reaction rates, providing insights into transition states and enzymatic processes.

Advanced Synthesis: Developing efficient and regioselective methods for synthesizing deuterated heterocycles is a continuous area of research. Techniques such as catalytic hydrogen-deuterium exchange (HIE) using deuterated water or specific catalysts are crucial for accessing site-selectively labeled compounds researchgate.net.

The synthesis of specifically deuterated compounds like this compound requires precise control over reaction conditions to ensure high isotopic purity and yield, representing an ongoing challenge and opportunity in synthetic chemistry.

Q & A

Q. What are the standard methodologies for synthesizing 1H-Pyrazole-3,4,5-d3?

  • Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions using isotopically labeled precursors. For example:
  • Deuterium Exchange : Reacting non-deuterated pyrazole derivatives with deuterated solvents (e.g., D₂O) under acidic or basic conditions, leveraging kinetic isotope effects for selective labeling .
  • Chalcone-Hydrazine Reactions : Condensation of deuterated chalcones with hydrazine hydrate in the presence of aliphatic acids (e.g., formic acid) under controlled temperatures (60–80°C) to form the pyrazole core. Reaction time and solvent purity are critical for yield optimization .
  • Precursor Selection : Use of deuterated malononitrile or hydrazine-D₄ to ensure isotopic enrichment at positions 3, 4, and 5 .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Suppression of signals at deuterated positions (3,4,5) confirms isotopic labeling. Compare with non-deuterated analogs to identify residual proton peaks.
  • ²H NMR : Direct detection of deuterium incorporation; requires high-field instruments (≥500 MHz) for resolution .
  • Mass Spectrometry (MS) :
  • High-Resolution MS (HRMS) : Look for [M+D]⁺ ions and isotopic clusters to verify deuterium content. For example, a +3 mass shift indicates three deuterium atoms .
  • Fragmentation Patterns : Compare with non-deuterated analogs to confirm retention of core structure .

Advanced Research Questions

Q. How can this compound be used to study metabolic pathways or reaction mechanisms?

  • Methodological Answer :
  • Isotopic Tracing : Incorporate the compound into biological systems (e.g., microbial cultures) and track deuterium retention via LC-MS/MS. For example:
  • Feeding Experiments : Administer this compound to cultures in staggered doses (e.g., 3 mM final concentration) at 4, 24, and 48 hours. Use quenching techniques (e.g., cold methanol) to halt metabolism before extraction .
  • Mechanistic Studies : In catalytic hydrogenation, monitor deuterium transfer to substrates using gas chromatography-mass spectrometry (GC-MS). Compare kinetic isotope effects (KIE) to infer reaction pathways .

Q. How can structural ambiguities in crystallographic data of deuterated pyrazoles be resolved?

  • Methodological Answer :
  • SHELX Refinement : Use SHELXL for high-resolution small-molecule crystallography. Key steps:
  • Data Collection : Optimize X-ray exposure to mitigate deuteration-induced scattering differences.
  • Constraint Application : Fix deuterium positions using DFIX and DANG commands to refine isotopic occupancy .
  • Neutron Diffraction : For absolute deuterium localization, combine with X-ray data, though this requires specialized facilities .

Q. What experimental design considerations are critical for optimizing deuterium retention during synthesis?

  • Methodological Answer :
  • Solvent Selection : Use aprotic deuterated solvents (e.g., DMSO-d₆) to minimize back-exchange.
  • Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to track deuterium incorporation in real time.
  • Purification : Avoid aqueous workups; use deuterated silica gel for column chromatography to maintain isotopic integrity .

Q. How should researchers address contradictions in isotopic labeling data across analytical platforms?

  • Methodological Answer :
  • Triangulation Approach :
  • Cross-Validation : Compare NMR (quantitative), MS (sensitivity), and crystallography (structural) data to reconcile discrepancies.
  • Control Experiments : Synthesize partially deuterated analogs (e.g., 3,4-d₂ or 4,5-d₂) to isolate labeling artifacts .
  • Statistical Analysis : Apply multivariate regression to identify instrument-specific biases (e.g., ionization efficiency in MS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.